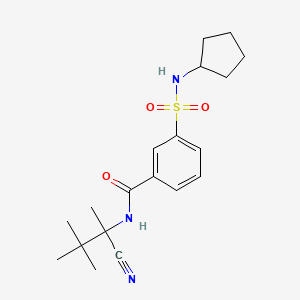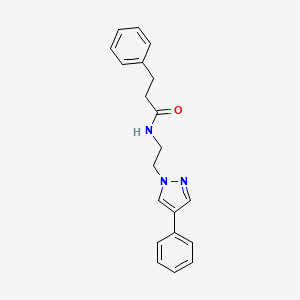![molecular formula C23H23N5O4 B2783070 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide CAS No. 1105213-36-2](/img/structure/B2783070.png)
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPN is a piperidine derivative that belongs to the class of pyridazine compounds. The chemical structure of MNPN consists of a piperidine ring attached to a pyridazine ring, which is further substituted with a 4-nitrophenyl and 4-methoxyphenyl group.
Mechanism of Action
Target of Action
The primary target of this compound is the GABA-A receptor . GABA-A receptors are ligand-gated chloride ion channels, and their activation leads to an influx of chloride ions into the neuron, making the neuron hyperpolarized and less likely to fire an action potential .
Mode of Action
This compound acts as a selective and competitive antagonist at the GABA-A receptor . This means it binds to the same site as the natural ligand (GABA), but instead of activating the receptor, it prevents GABA from binding and exerting its inhibitory effect .
Biochemical Pathways
The antagonism of GABA-A receptors disrupts the normal inhibitory control that GABA exerts over neuronal firing. This can lead to an increase in neuronal activity, potentially contributing to various neurological and psychiatric conditions .
Pharmacokinetics
Similar compounds with a pyridazin-3(2h)-one structure are known to have diverse pharmacological activities . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in detail to understand the compound’s bioavailability and its impact on the body.
Result of Action
The result of this compound’s action would depend on the specific context in which it is used. As a GABA-A receptor antagonist, it could potentially increase neuronal activity, which could have various effects depending on the specific neural circuits involved .
Action Environment
Environmental factors such as the presence of other drugs, the physiological state of the individual, and genetic factors could all influence the action, efficacy, and stability of this compound. For example, other drugs that affect GABAergic signaling could potentially interact with this compound, either enhancing or diminishing its effects .
Advantages and Limitations for Lab Experiments
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide has several advantages as a research tool, including its high potency, selectivity, and specificity. However, 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide, including further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its applications in other fields of scientific research, such as materials science and catalysis.
In conclusion, 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide has been extensively studied for its potential as a drug candidate for the treatment of various diseases, and it has also been shown to have several biochemical and physiological effects. Future research on 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
Synthesis Methods
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide can be synthesized using various methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for synthesizing 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is the Buchwald-Hartwig amination reaction, which involves the coupling of a pyridazine ring with a piperidine ring in the presence of a palladium catalyst.
Scientific Research Applications
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-20-10-4-16(5-11-20)21-12-13-22(26-25-21)27-14-2-3-17(15-27)23(29)24-18-6-8-19(9-7-18)28(30)31/h4-13,17H,2-3,14-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKRBLVGAAJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)


![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2782994.png)



![Ethyl 3-(4-methoxyphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783001.png)
![(3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B2783003.png)


![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)

![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)